molecular formula C14H20N2O5S B275422 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide

1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No. B275422
M. Wt: 328.39 g/mol
InChI Key: UFDKTNHOXJDXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that is commonly used to study the noradrenergic system in animal models.

Mechanism of Action

1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide binds to the norepinephrine transporter and is taken up by noradrenergic neurons. Once inside the neuron, 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide is metabolized to a reactive intermediate that induces oxidative stress and ultimately leads to neuronal death. The selectivity of 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide for noradrenergic neurons is due to the high density of norepinephrine transporters in these neurons.
Biochemical and Physiological Effects:
1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide-induced noradrenergic depletion has been shown to have a wide range of effects on physiological and behavioral processes. Studies have shown that 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide can affect learning and memory, attention, anxiety, and stress response. Noradrenergic depletion has also been implicated in the pathophysiology of several neuropsychiatric disorders, including depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD).

Advantages and Limitations for Lab Experiments

The use of 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide in scientific research has several advantages and limitations. One advantage is that 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide selectively targets noradrenergic neurons, allowing researchers to study the specific effects of noradrenergic depletion. However, the use of 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide also has several limitations. For example, the effects of 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide are irreversible, making it difficult to study the long-term effects of noradrenergic depletion. Additionally, the use of 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide can be challenging because of its high toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research involving 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide. One area of interest is the role of noradrenergic depletion in the pathophysiology of neuropsychiatric disorders. Studies have shown that noradrenergic depletion is associated with several neuropsychiatric disorders, but the precise mechanisms underlying these associations are not well understood. Additionally, there is interest in developing new neurotoxins that can selectively target other neurotransmitter systems, such as the dopaminergic or serotonergic systems. These new neurotoxins could be used to study the effects of depletion of these systems on various physiological and behavioral processes.
Conclusion:
In conclusion, 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide is a selective neurotoxin that has been widely used in scientific research to study the noradrenergic system. Its ability to selectively target noradrenergic neurons has allowed researchers to study the specific effects of noradrenergic depletion on various physiological and behavioral processes. Despite its limitations, 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide remains an important tool for studying the noradrenergic system and its role in neuropsychiatric disorders.

Synthesis Methods

1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide is synthesized by reacting 3,4-dimethoxybenzenesulfonyl chloride with piperidine-4-carboxamide in the presence of a base. The reaction yields 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide as a white crystalline solid. The purity of the compound is typically verified using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide has been extensively used in scientific research to study the noradrenergic system. The noradrenergic system is involved in many physiological processes, including attention, arousal, and stress response. 1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide selectively destroys noradrenergic neurons by binding to the norepinephrine transporter and inducing oxidative stress. This allows researchers to study the effects of noradrenergic depletion on various physiological and behavioral processes.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-20-12-4-3-11(9-13(12)21-2)22(18,19)16-7-5-10(6-8-16)14(15)17/h3-4,9-10H,5-8H2,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDKTNHOXJDXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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